3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole
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Description
This compound is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole have been synthesized by free radical polymerization of the corresponding monomers .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . These techniques provide detailed information about the molecule’s shape and properties within its crystalline environment.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline, which is then reacted with methylhydrazine to form 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole. The final step involves the deprotonation of the triazole ring using a strong base to form the desired compound.", "Starting Materials": [ "4-bromoaniline", "chloroacetyl chloride", "methylhydrazine", "strong base" ], "Reaction": [ "Step 1: 4-bromoaniline is reacted with chloroacetyl chloride in the presence of a base to form 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline.", "Step 2: 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline is reacted with methylhydrazine in the presence of a base to form 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole.", "Step 3: The triazole ring in 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole is deprotonated using a strong base to form 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole." ] } | |
CAS RN |
2408974-66-1 |
Molecular Formula |
C9H7BrClN3 |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
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